molecular formula C17H33NO4 B607032 Decanoylcarnitine CAS No. 25518-51-8

Decanoylcarnitine

Cat. No.: B607032
CAS No.: 25518-51-8
M. Wt: 315.4 g/mol
InChI Key: LZOSYCMHQXPBFU-HNNXBMFYSA-N
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Description

Decanoylcarnitine is a member of the acylcarnitines class, which are organic compounds containing a fatty acid with the carboxylic acid attached to carnitine through an ester bond. This compound plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation, a process essential for energy production in cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decanoylcarnitine can be synthesized through the esterification of decanoic acid with L-carnitine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Purification is achieved through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Decanoylcarnitine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives, alcohols, and substituted compounds .

Mechanism of Action

Properties

CAS No.

25518-51-8

Molecular Formula

C17H33NO4

Molecular Weight

315.4 g/mol

IUPAC Name

(3S)-3-decanoyloxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h15H,5-14H2,1-4H3/t15-/m0/s1

InChI Key

LZOSYCMHQXPBFU-HNNXBMFYSA-N

Isomeric SMILES

CCCCCCCCCC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C

SMILES

CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decanoylcarnitine, (+)-;  (+)-Decanoylcarnitine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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